

Protocol for Fixing and Permeabilizing Cells with Digitonin

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Compound of Interest

Compound Name: *Diginin*

Cat. No.: *B13729988*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitonin is a mild, non-ionic detergent widely used in cell biology to selectively permeabilize the plasma membrane while leaving intracellular membranes, such as those of the mitochondria and the nucleus, largely intact.^{[1][2]} This selective permeability is due to digitonin's mechanism of action, which involves forming complexes with cholesterol, a lipid abundant in the plasma membrane of mammalian cells.^{[3][4][5]} At carefully controlled concentrations, digitonin creates pores in the plasma membrane, allowing for the entry of molecules like antibodies and fluorescent dyes into the cytosol.^{[3][6]} This makes it an invaluable tool for immunofluorescence microscopy, flow cytometry, and studies involving the analysis of cytosolic proteins and signaling pathways.^{[3][7]}

The optimal concentration of digitonin is critical and highly dependent on the specific cell type, cell density, temperature, and incubation time.^{[8][9]} Insufficient permeabilization will prevent antibodies from reaching their intracellular targets, leading to weak or no signal.^{[8][9]} Conversely, excessive concentrations can damage organelle membranes or cause complete cell lysis, resulting in the loss of intracellular components and high background signal.^{[8][9]} Therefore, it is essential to empirically determine the optimal digitonin concentration for each cell type and experimental condition.^[8]

This document provides detailed protocols for the fixation and permeabilization of cells using digitonin for various applications, along with data on recommended concentrations and a comparison with other common permeabilizing agents.

Data Presentation

Table 1: Recommended Digitonin Concentrations for Plasma Membrane Permeabilization

Cell Type	Application	Recommended Digitonin Concentration	Incubation Time & Temperature	Reference
Various Cultured Cells	Immunofluorescence	10 - 50 µg/mL	5-15 minutes at Room Temperature	[10][11]
Human Peripheral Blood Lymphocytes	Flow Cytometry	500 µg/mL	Not specified, 4°C	[12]
KG-1 Cells	Western Blot (Cytosolic Fraction)	200 µg/mL	15 minutes on ice	[7]
K562 Cells	CUT&RUN	0.01% (w/v)	10 minutes at Room Temperature	[8]
THP-1 Cells	Peptide Probe Delivery	2 µg/mL	Not specified	[13]
Human Umbilical Vein Endothelial Cells	Respirometry	10 µg per 10 ⁶ cells	12-14 minutes at Room Temperature	[14]

Table 2: Comparison of Common Permeabilization Agents

Feature	Digitonin	Triton X-100	Saponin
Type	Non-ionic, Steroidal Glycoside [1]	Non-ionic, Polyoxyethylene-based [1]	Non-ionic, Triterpenoid Glycoside
Mechanism of Action	Selectively permeabilizes cholesterol-rich plasma membranes [1]	Solubilizes most cellular membranes, including nuclear and organellar membranes [1]	Interacts with membrane cholesterol, forming pores
Mildness	Mild, often preserves protein-protein interactions and native protein structure [1]	Harsher, can disrupt protein-protein interactions and denature some sensitive proteins [1]	Mild, similar to Digitonin
Primary Applications	<ul style="list-style-type: none">- Selective permeabilization of the plasma membrane- Isolation of cytoplasmic proteins while leaving organellar membranes intact- Co-immunoprecipitation where preservation of weak interactions is crucial[1]	<ul style="list-style-type: none">- General cell lysis and extraction of total membrane proteins- Solubilization of lipid rafts for proteomic analysis- Staining of nuclear and organellar proteins[1]	<ul style="list-style-type: none">- Permeabilization for detection of cytoplasmic antigens- Reversible permeabilization[15]
Considerations	Optimal concentration is cell-type dependent and requires careful titration [8]	Can lead to the loss of some membrane-associated proteins and lipids [16]	Permeabilization is reversible, so it must be present in buffers during staining [15]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cytosolic Antigens

This protocol is designed for the visualization of proteins located in the cytoplasm. The initial fixation step with paraformaldehyde crosslinks proteins, preserving cellular morphology, followed by selective permeabilization of the plasma membrane with digitonin.

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Digitonin Stock Solution (e.g., 10 mg/mL in DMSO)
- Permeabilization Buffer (e.g., 10-50 µg/mL Digitonin in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody (diluted in Blocking Buffer)
- Fluorescently Labeled Secondary Antibody (diluted in Blocking Buffer)
- Mounting Medium with DAPI

Procedure:

- Grow cells on coverslips to the desired confluence.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 5-15 minutes at room temperature. The optimal digitonin concentration and incubation time should be determined empirically.
[10]

- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
- Incubate the cells with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium containing DAPI.
- Visualize the cells using a fluorescence microscope.

Protocol 2: Flow Cytometry Staining of Intracellular Antigens

This protocol is adapted for the detection of intracellular antigens in suspension cells by flow cytometry. It involves a fixation step followed by permeabilization to allow antibody access to the cell interior.

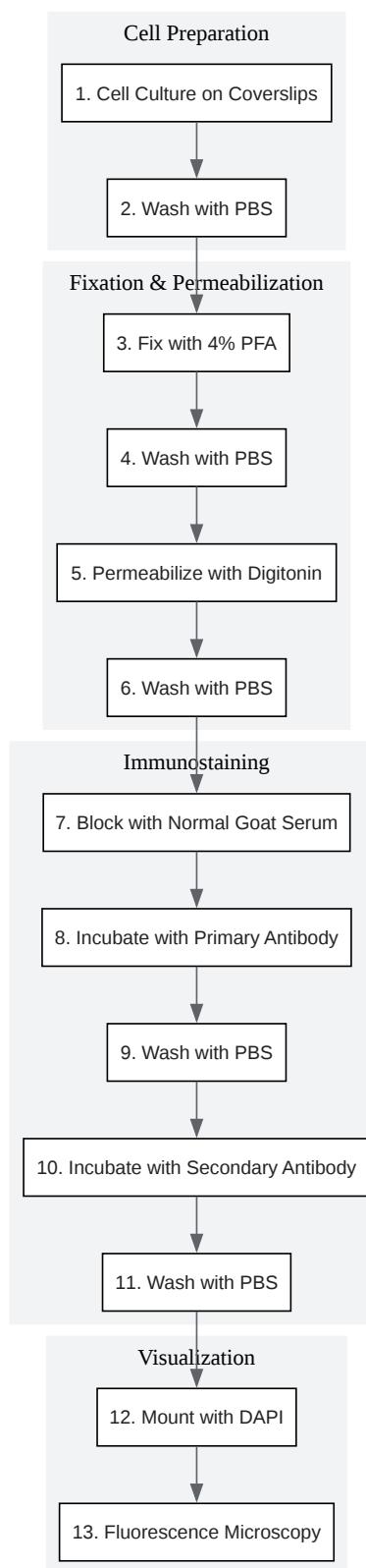
Materials:

- Cell Suspension
- PBS containing 1% Bovine Serum Albumin (PBS/BSA)
- 0.5% Paraformaldehyde (PFA) in PBS[17]
- Permeabilization/Staining Buffer (e.g., 10 µg/mL Digitonin in PBS)[17][18]
- Directly Conjugated Primary Antibody

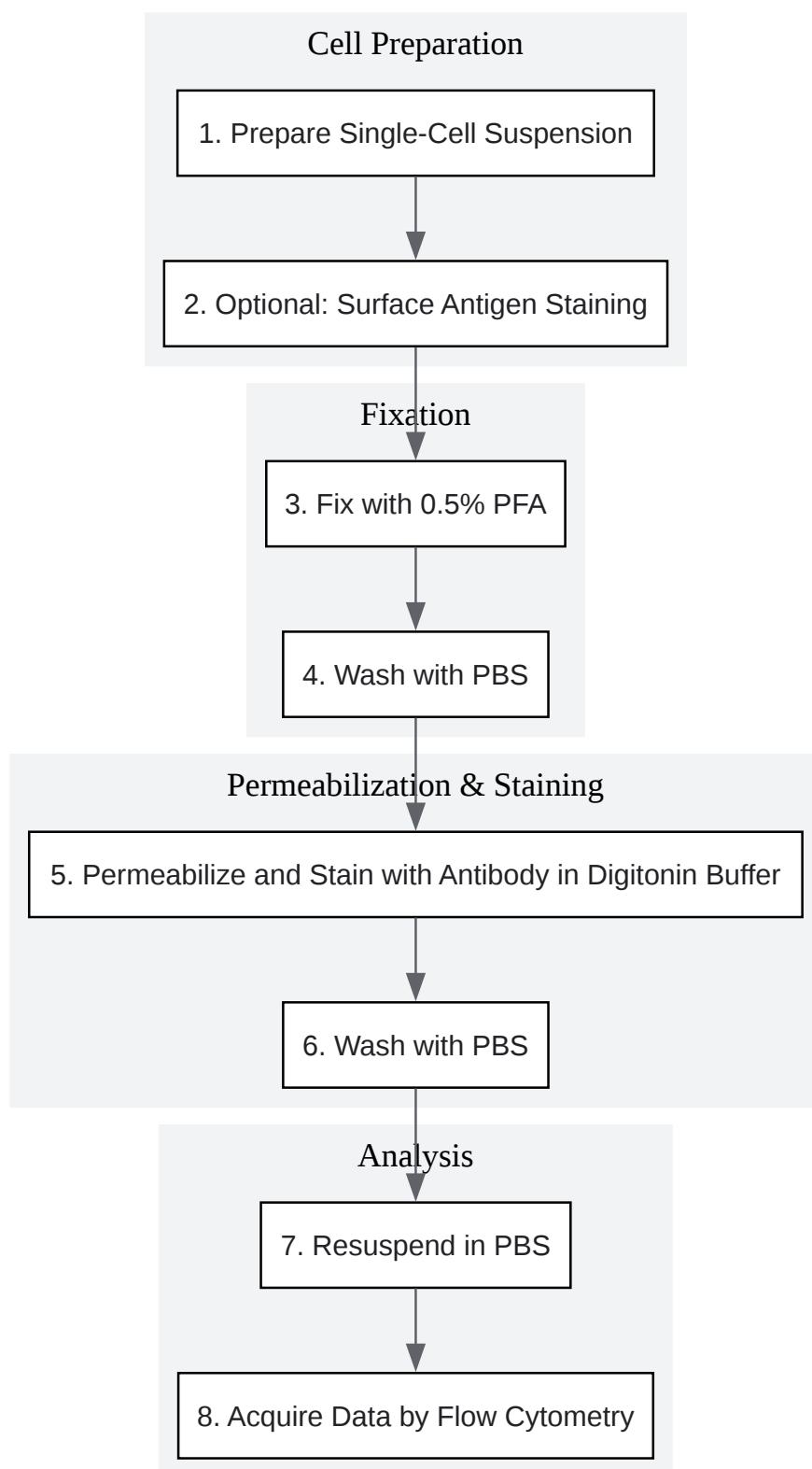
Procedure:

- Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in cold PBS/BSA. [\[18\]](#)
- Aliquot 100 μ L of the cell suspension into the required number of tubes.
- Optional: If staining for surface antigens, perform this step now according to standard protocols, followed by washing.
- Fix the cells by adding 100 μ L of 0.5% PFA and incubating for 20 minutes at room temperature.[\[17\]](#)[\[18\]](#)
- Wash the cells twice with PBS.
- Resuspend the cell pellet in 100 μ L of cold Permeabilization/Staining Buffer containing the directly conjugated primary antibody at the vendor-recommended dilution.[\[17\]](#)[\[18\]](#)
- Incubate for at least 30 minutes at 4°C, protected from light.[\[17\]](#)[\[18\]](#)
- Wash the cells twice with PBS.
- Resuspend the cells in 200 μ L of PBS for analysis.[\[17\]](#)[\[18\]](#)
- Acquire data on a flow cytometer within 24 hours.[\[17\]](#)[\[18\]](#)

Mandatory Visualization

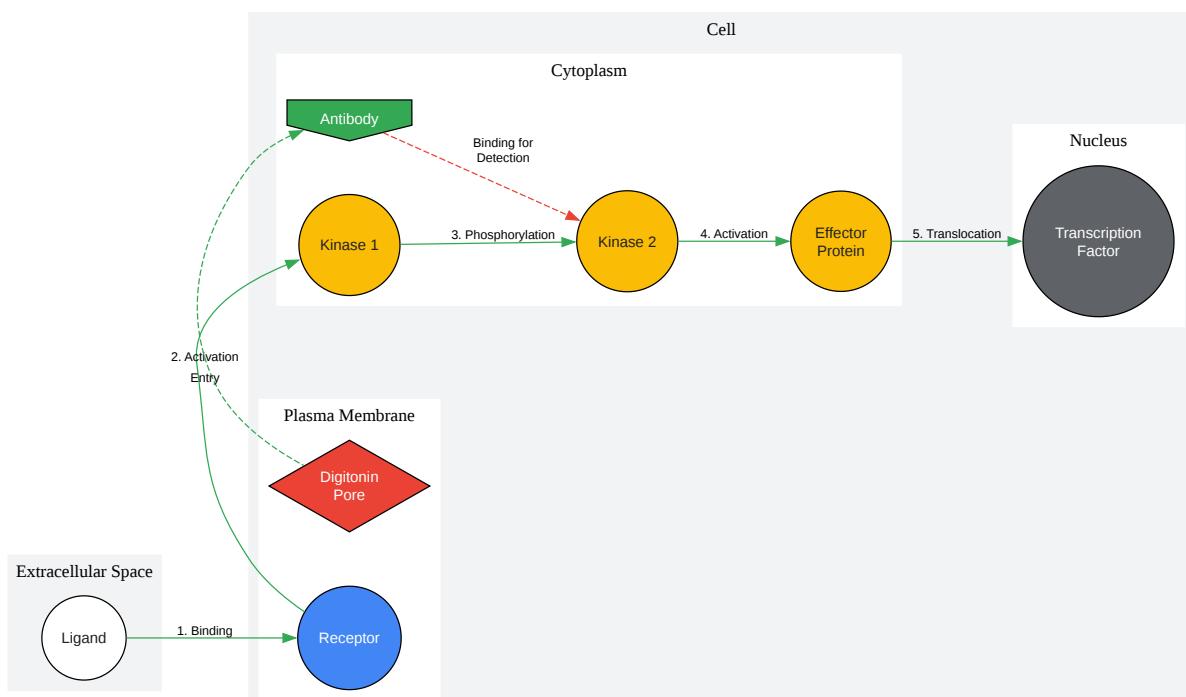
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Caption: Workflow for Immunofluorescence Staining using Digitonin.



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Caption: Workflow for Intracellular Flow Cytometry using Digitonin.

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